molecular formula C7H4FNO B1313443 5-Fluoro-2-hydroxybenzonitrile CAS No. 91407-41-9

5-Fluoro-2-hydroxybenzonitrile

Cat. No. B1313443
Key on ui cas rn: 91407-41-9
M. Wt: 137.11 g/mol
InChI Key: MWLKQSIMPLORKX-UHFFFAOYSA-N
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Patent
US04603018

Procedure details

5-Fluorosalicylaldehyde oxime (20.2 g, 0.13 mol) was dissolved in acetic anhydride (100 ml) and refluxed for 5 hours. After completion of the reaction, acetic anhydride was distilled off under reduced pressure, followed by adding to the remaining oily substance, a solution of KOH (20 g) dissolved in water (100 ml) and ethanol (100 ml), warming the mixture at 80° C. for 2 hours, allowing it to cool down to room temperature, adding 6N hydrochloric acid (50 ml) and water (200 ml) to deposit crystals, which were then filtered off and recrystallized from methanol (30 ml) to obtain needle crystals (15.6 g) having a melting point of 121°-122° C.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:6]([CH:7]=[N:8]O)[C:5]([OH:11])=[CH:4][CH:3]=1>C(OC(=O)C)(=O)C>[C:7]([C:6]1[CH:10]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[OH:11])#[N:8]

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
FC1=CC=C(C(C=NO)=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
by adding to the remaining oily substance
DISSOLUTION
Type
DISSOLUTION
Details
a solution of KOH (20 g) dissolved in water (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
ADDITION
Type
ADDITION
Details
adding 6N hydrochloric acid (50 ml) and water (200 ml)
FILTRATION
Type
FILTRATION
Details
were then filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol (30 ml)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC(=C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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